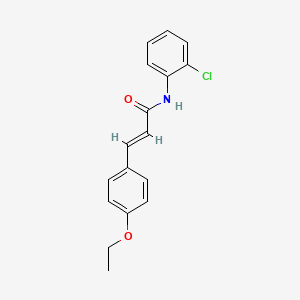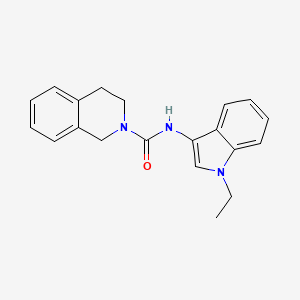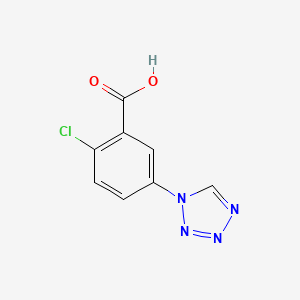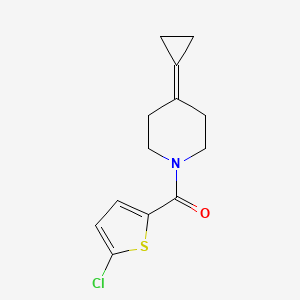![molecular formula C19H18N4O3 B2892540 [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-nitrophenyl)methanone CAS No. 605628-03-3](/img/structure/B2892540.png)
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-nitrophenyl)methanone” is a complex organic compound. It contains a benzimidazole core, which is an important pharmacophore in drug discovery . This compound is related to Bilastine, an orally available, potent, and selective histamine H1 receptor antagonist used for the treatment of allergic rhinitis and urticaria (hives) .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step pathways. For instance, in one study, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded a related compound .Molecular Structure Analysis
The structure of these types of compounds is typically established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . For example, a related compound showed nine aromatic protons appearing as a multiplet in the range of δ 7.23–7.84 ppm in its 1H NMR spectrum .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve nucleophilic aromatic substitution . The reaction conditions and the choice of reagents can greatly influence the yield and the properties of the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For instance, a related compound was found to be an off-white powder with a melting point of 176–176.5 °C .Scientific Research Applications
Antimicrobial and Antiviral Activity
Compounds related to [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-nitrophenyl)methanone have been studied for their potential antimicrobial and antiviral properties. For instance, Sharma et al. (2009) synthesized analogues of this compound and evaluated them for antimicrobial and antiviral potential. They found some compounds to be active against Aspergillus niger and Candida albicans, suggesting their possible development as antifungal agents. Additionally, selective activity against vaccinia virus and Coxsackie virus B4 was observed in specific compounds (Sharma et al., 2009).
Structural Characterization in Drug Synthesis
The structural characterization of compounds similar to this compound plays a role in the synthesis of new drugs. For example, Eckhardt et al. (2020) reported the crystal and molecular structure of a related compound as a side product in the synthesis of new anti-tuberculosis drug candidates (Eckhardt et al., 2020).
Antiproliferative Activity
Compounds structurally similar to this compound have been explored for their antiproliferative activities. Prasad et al. (2018) synthesized a novel compound from a related structure and evaluated it for antiproliferative activity, indicating its potential use in cancer treatment (Prasad et al., 2018).
Mechanism of Action
While the exact mechanism of action for this specific compound is not provided in the search results, related compounds like Bilastine act as potent and selective histamine H1 receptor antagonists . They exhibit long drug-target residence time at the H1 receptor, which results in extended H1 receptor antagonism in vitro .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(14-4-3-5-15(12-14)23(25)26)22-10-8-13(9-11-22)18-20-16-6-1-2-7-17(16)21-18/h1-7,12-13H,8-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNIYISENUTOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[1-(6-Fluoropyridine-2-carbonyl)piperidin-3-yl]methyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2892467.png)
![(3-Fluoropyridin-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2892468.png)
![2-(6-Cyclopropylpyridazin-3-yl)-5-(2-fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2892469.png)



![N-(1,3-benzodioxol-5-yl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2892476.png)

![1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone](/img/structure/B2892478.png)
